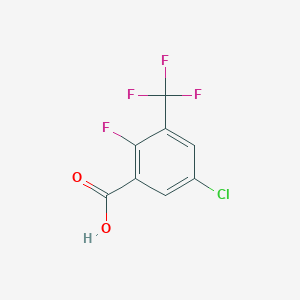

5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O2/c9-3-1-4(7(14)15)6(10)5(2-3)8(11,12)13/h1-2H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXOBLVXFYHFBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Isomerism: 5-Chloro vs. 3-Chloro-2-fluoro-3-(trifluoromethyl)benzoic Acid

The following technical guide details the structural, synthetic, and functional differentiation between 5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid (Target A) and its regiochemical isomer, 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid (Target B).

Executive Summary

In the optimization of lead compounds—particularly for kinase inhibitors and agrochemical auxins—the regiochemistry of the benzoic acid scaffold dictates both metabolic stability and binding affinity.[1] This guide contrasts 5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid (hereafter 5-Cl Isomer ) against its primary positional isomer, 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid (hereafter 3-Cl Isomer ).

While structurally similar, the shift of the chlorine atom from the C5 to the C3 position fundamentally alters the molecule's electronic landscape (pKa), steric vector, and synthetic accessibility.

Part 1: Structural & Electronic Profiling[1][2]

The differentiation between these isomers is not merely geometric; it is electronic.[1][2] The position of the chlorine atom relative to the carboxyl group drives significant shifts in acidity and lipophilicity.[1]

Physicochemical Comparison

The following data highlights the impact of the ortho-chloro effect in the 3-Cl isomer versus the meta-chloro positioning in the 5-Cl isomer.

| Property | 5-Cl Isomer (Target) | 3-Cl Isomer (Comparator) | Mechanism of Difference |

| Substitution Pattern | Cl @ C5 (meta to COOH) | Cl @ C3 (ortho to COOH) | Regiochemistry |

| Predicted pKa | ~2.6 - 2.8 | ~2.1 - 2.3 | Ortho-Effect: Cl at C3 inductively stabilizes the carboxylate anion and sterically twists the COOH out of plane, increasing acidity. |

| Hammett | High (EWG) | Very High (EWG) | Additive inductive effects are stronger when EWGs are clustered (3-Cl, 2-F). |

| Metabolic Liability | Low | Moderate | The C5 position in the 3-Cl isomer is occupied by CF3 (stable), but the C6 position is open to oxidation. In the 5-Cl isomer, the C6 position is sterically crowded by the adjacent Cl. |

| Lipophilicity (cLogP) | ~3.1 | ~3.1 | Negligible difference; differentiation requires HPLC with chiral or polar stationary phases.[1][2] |

The "Fluorine Scan" Logic

In medicinal chemistry, choosing between these isomers is often a "vector scan":

-

5-Cl Isomer: Projects the lipophilic Cl atom into the "deep" pocket (often hydrophobic II).[2] Used when the binding site requires width at the 5-position.[1][2]

-

3-Cl Isomer: Projects Cl towards the solvent front or hinge region (depending on binding mode), often inducing a twist in the biaryl bond due to steric clash with the 2-Fluoro group.[2]

Part 2: Synthetic Routes & Regiocontrol[1]

The synthesis of these isomers relies on exploiting the Directing Group (DG) hierarchy.[1]

-

Fluorine (F): Strong ortho-director for Lithiation; para-director for Electrophilic Aromatic Substitution (EAS).[1][2]

-

Trifluoromethyl (CF3): Weak ortho-director for Lithiation; meta-director for EAS.[1][2]

-

Carboxyl (COOH): Meta-director for EAS; Directing Group for Lithiation (via oxazoline or amide protection).[1][2]

Divergent Synthesis Workflow

The selection of the starting material determines the product.[1] You cannot easily interconvert these isomers; they must be built from the correct fluorinated precursor.[1][2]

Figure 1: Divergent synthesis pathways based on starting material selection. The electronic vectors of F and CF3 facilitate high regioselectivity in both cases.

Part 3: Analytical Differentiation

Distinguishing these isomers requires precise analytical techniques, as their mass spectra (MS) are virtually identical.[1]

NMR Spectroscopy (The Gold Standard)

The coupling constants (

-

5-Cl Isomer (Target):

-

3-Cl Isomer:

-

Protons: H4 and H6.

-

Coupling: H4 is meta to F. H6 is para to F.

-

Key Difference: The H6 proton (para to F) typically shows a smaller coupling constant or distinct chemical shift compared to the H6 in the 5-Cl isomer due to the shielding effect of the adjacent CF3 in the 5-position.[2]

-

HPLC Method[1]

-

Column: C18 is often insufficient for baseline separation.[1][2]

-

Recommendation: Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases exploit the

interactions, which differ significantly due to the electron-withdrawing vectors of Cl and CF3 being in different relative orientations.[2]

Part 4: Experimental Protocol

Objective: Synthesis of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid via Electrophilic Chlorination. Scale: 10 mmol

Materials

-

Substrate: 2-Fluoro-3-(trifluoromethyl)benzoic acid (2.08 g, 10 mmol).[2]

-

Reagent: N-Chlorosuccinimide (NCS) (1.47 g, 11 mmol) or Sulfuryl Chloride (

).[2] -

Catalyst: Palladium(II) acetate (5 mol%) - Optional for C-H activation routes, or standard Lewis Acid (

) for EAS.[2] -

Solvent: Acetic Acid (AcOH) or Triflic Acid (TfOH) for high reactivity.[1][2]

Methodology (Standard EAS Route)

-

Dissolution: Charge a 50 mL round-bottom flask with 2-Fluoro-3-(trifluoromethyl)benzoic acid and 20 mL of glacial acetic acid.

-

Activation: Add

(0.1 eq) as a Lewis acid catalyst. -

Chlorination: Add NCS (1.1 eq) portion-wise over 15 minutes to control exotherm.

-

Heating: Heat the reaction mixture to 80°C. Monitor via LC-MS.

-

Quench: Pour the reaction mixture into 100 mL ice water. The product should precipitate.[1][2][3]

-

Purification: Filter the white solid. Recrystallize from Hexane/Ethyl Acetate (10:1).[1][2]

Self-Validating Quality Control

-

Test: Run

NMR. -

Pass Criteria: A single fluorine peak at ~ -110 to -120 ppm (Ar-F) and a single CF3 peak at ~ -60 ppm.[2]

-

Fail Criteria: Presence of a secondary F peak indicates regioisomer contamination (likely the 6-chloro impurity if temperature was too high).[1][2]

References

-

PubChem. 5-Chloro-3-fluoro-2-(trifluoromethyl)benzoic acid (Compound Summary). National Library of Medicine.[1][2] Available at: [Link]

-

ResearchGate. Synthesis and Characterization of Halogenated Benzoic Acids. (General reference for chlorination protocols of fluorinated benzoates). Available at: [Link]

Sources

Solubility Dynamics of Fluorinated Benzoic Acid Derivatives: Thermodynamic Mechanisms and Process Implications

Executive Summary

The strategic incorporation of fluorine into benzoic acid scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate pKa, lipophilicity (

This guide provides a rigorous technical analysis of the solubility profiles of fluorinated benzoic acid (FBA) derivatives in organic solvents. We move beyond simple gravimetric data to explore the thermodynamic driving forces (

Theoretical Framework: The Fluorine Effect

Understanding solubility requires deconstructing the two primary energy barriers: the Crystal Lattice Energy (solute-solute interaction) and the Solvation Energy (solute-solvent interaction).

Positional Isomerism and Lattice Energy

The position of the fluorine atom dictates the crystal packing efficiency, which is inversely proportional to solubility.

-

4-Fluorobenzoic Acid (Para): Possesses high symmetry, allowing for efficient planar stacking and strong intermolecular hydrogen bonding dimers. This results in the highest lattice energy and melting point, typically yielding the lowest solubility among isomers.

-

2-Fluorobenzoic Acid (Ortho): Exhibits the "Ortho Effect."[2] The steric bulk of the fluorine atom at the C2 position forces the carboxyl group to twist out of the plane of the benzene ring.[2] This disruption prevents efficient planar stacking, significantly lowering the lattice energy and melting point, thereby enhancing solubility.

-

3-Fluorobenzoic Acid (Meta): Displays intermediate behavior, lacking the symmetry of the para-isomer and the steric twisting of the ortho-isomer.

Electronic Solvation Effects

Fluorine is the most electronegative element (3.98 Pauling scale). Its induction ($ -I $) effect lowers the pKa of the benzoic acid derivatives, altering their hydrogen-bond donating capability (HBD) to protic solvents like ethanol.

-

pKa Shift: Benzoic Acid (4.20) > 3-FBA (3.87) > 2-FBA (3.27).

-

Solvent Interaction: The increased acidity of 2-FBA enhances specific solute-solvent interactions in polar protic solvents (e.g., Ethanol, Methanol) compared to non-polar solvents (e.g., Toluene).

Mechanistic Visualization

Figure 1: Mechanistic flow illustrating how positional substitution influences thermodynamic barriers and solubility outcomes.

Thermodynamic Modeling

To predict solubility behavior outside of tested ranges, we utilize semi-empirical thermodynamic models. The dissolution of FBAs in organic solvents is typically an endothermic process (

The Modified Apelblat Equation

This is the industry standard for correlating solubility data of pharmaceutical intermediates. It accounts for the non-ideal behavior of the solution.[3]

- : Mole fraction solubility.[4]

- : Absolute temperature (Kelvin).[5][6]

- : Empirical model parameters derived from regression analysis.

The van't Hoff Analysis

Used to extract thermodynamic parameters.[7] Plotting

Expert Insight: If your van't Hoff plot is non-linear, it indicates a change in the specific heat capacity (

Comparative Solubility Data

The following data summarizes the physicochemical properties and solubility trends of Fluorobenzoic Acid isomers.

Table 1: Physicochemical Properties of Isomers

| Compound | Position | Melting Point (°C) | pKa (25°C) | Lattice Energy |

| 2-Fluorobenzoic Acid | Ortho | 122 - 125 | 3.27 | Low |

| 3-Fluorobenzoic Acid | Meta | 123 - 124 | 3.87 | Medium |

| 4-Fluorobenzoic Acid | Para | 182 - 185 | 4.14 | High |

Table 2: Solubility Trends in Organic Solvents (Mole Fraction) Trend: Solubility generally decreases from left to right.

| Solvent Class | Specific Solvent | 2-FBA Solubility | 4-FBA Solubility | Mechanism |

| Polar Protic | Ethanol, Methanol | High | Moderate | Strong H-bonding solvation overcomes lattice energy. |

| Polar Aprotic | Ethyl Acetate, Acetone | High | Moderate | Dipole-dipole interactions; effective for 2-FBA. |

| Non-Polar | Toluene, Benzene | Moderate | Low | Weak dispersion forces; Lattice energy dominates. |

| Aliphatic | Cyclohexane, Heptane | Low | Very Low | Minimal interaction; "Solvophobic" effect. |

Experimental Protocol: Laser Monitoring Observation

For high-precision solubility determination, the Laser Monitoring Observation Technique is superior to the static gravimetric method. It eliminates sampling errors and filter-retention losses.

Principle

A laser beam passes through a dissolution vessel. When solid solute is present, the beam is scattered (low transmission). As the solute dissolves upon heating, the solution becomes clear, and transmission maximizes. The temperature at which transmission stabilizes at 100% is the equilibrium saturation temperature (

Workflow Diagram

Figure 2: Step-by-step workflow for the Laser Monitoring Observation Technique.

Detailed Methodology

-

Preparation: Accurately weigh the organic solvent (e.g., Ethanol) into a jacketed glass vessel. Add a known mass of the specific Fluorobenzoic acid isomer to create a supersaturated mixture.

-

Setup: Insert a magnetic stirrer and place the vessel in the laser monitoring apparatus. Ensure the laser path is unobstructed by the vessel walls.

-

Equilibration: Circulate water through the jacket from a thermostatic bath. Start at a temperature below the expected solubility point.

-

Dynamic Ramp: Slowly increase the temperature (standard rate:

) while stirring. Fast heating leads to thermal lag and inaccurate -

Detection: Continuously log the laser intensity passing through the solution.

-

State A (Heterogeneous): Particles scatter light

Low Intensity. -

State B (Homogeneous): Particles fully dissolved

High/Constant Intensity.

-

-

Calculation: The temperature at the inflection point (where intensity plateaus) is recorded as the saturation temperature for that specific mole fraction. Repeat with varying solute masses to build the solubility curve.

Applications in Process Chemistry[8]

Purification via Recrystallization

The significant solubility difference between 2-FBA and 4-FBA in toluene can be exploited for separation.

-

Strategy: Dissolve a mixture of isomers in hot toluene. Upon cooling, the 4-FBA (lower solubility, higher lattice energy) will crystallize out first, leaving the enriched 2-FBA in the mother liquor.

Co-Crystal Engineering

Fluorinated benzoic acids are excellent co-formers for Active Pharmaceutical Ingredients (APIs). The fluorine atom acts as a robust hydrogen bond acceptor in crystal engineering. Understanding the solubility window (the "Meta-Stable Zone Width") using the Apelblat model is critical for controlling the nucleation of these co-crystals.

References

-

BenchChem. (2025).[1][8] Physical and Chemical Properties of 2-Fluorobenzoic Acid. Retrieved from

-

Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010).[9] Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data. Retrieved from

-

Jouyban, A., et al. (2015). An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique. Society for Laboratory Automation and Screening.[10] Retrieved from

-

Long, B., et al. (2012). Solubility of Benzoic Acid in Twelve Organic Solvents: Experimental Measurement and Thermodynamic Modeling. Retrieved from

-

NIST Chemistry WebBook. (2023). Benzoic acid, 4-fluoro-: Thermochemistry Data. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pure.ul.ie [pure.ul.ie]

- 10. An automated system for determining drug solubility based on laser monitoring technique - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety data sheet (SDS) for 5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid

Technical Safety Monograph: 5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid

Part 1: Executive Technical Summary

Compound Identity & Significance

-

Chemical Name: 5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid[1]

-

CAS Number: 1807119-60-3 (Verified Isomer)

-

Molecular Formula: C₈H₃ClF₄O₂[2]

-

Molecular Weight: 242.56 g/mol

Operational Context This fluorinated benzoic acid derivative functions as a high-value pharmacophore building block, primarily in the synthesis of kinase inhibitors and advanced agrochemicals. The presence of the trifluoromethyl (-CF₃) group at the 3-position, combined with the ortho-fluoro substituent, imparts significant lipophilicity and metabolic stability to downstream products. However, these same structural features dictate a safety profile characterized by enhanced acidity and potential for releasing toxic halide vapors (HF, HCl) under thermal stress.

Core Safety Directive Treat as a Corrosive/Severe Irritant . The electron-withdrawing nature of the -CF₃ and -F substituents significantly lowers the pKa relative to benzoic acid, increasing its potential to cause severe eye damage and respiratory irritation.

Part 2: Chemical Identity & Structural Analysis

Structure-Activity Relationship (SAR) & Hazards The safety profile of this molecule is governed by the electronic interplay of its substituents.

| Substituent | Position | Electronic Effect | Safety Consequence |

| Carboxylic Acid (-COOH) | C1 | Acidic Headgroup | Primary source of corrosivity/irritation. |

| Fluoro (-F) | C2 (Ortho) | Inductive Withdrawal (-I) | Enhanced Acidity: The ortho-fluorine stabilizes the carboxylate anion, making this compound significantly more acidic than benzoic acid. |

| Trifluoromethyl (-CF₃) | C3 (Meta) | Strong Electron Withdrawal | Thermal Stability Risk: While chemically stable, thermal decomposition releases Hydrogen Fluoride (HF), a critical inhalation hazard. |

| Chloro (-Cl) | C5 (Meta) | Inductive/Resonance | Adds to heavy halide burden; potential for HCl release in fire. |

Part 3: Hazard Assessment & Toxicology (GHS Standards)

GHS Classification (Derived from SAR & Analog Data)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[3][4]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

Toxicological Mechanisms

-

Local Tissue Damage: Upon contact with mucous membranes, the compound protonates tissue surfaces. The lipophilic -CF₃ group facilitates penetration into the lipid bilayer, potentially exacerbating deep-tissue irritation compared to non-fluorinated acids.

-

Inhalation Risk: Dust inhalation poses a high risk. The compound can hydrolyze in the moisture of the respiratory tract to lower local pH, triggering bronchospasm or chemical pneumonitis.

Part 4: Operational Safety Protocol (Self-Validating System)

This protocol utilizes a "Barrier & Neutralization" logic. Every step assumes the barrier might fail and provides a neutralization backup.

Safe Handling Workflow

Figure 1: Safe Handling Workflow. Note the specific neutralization step with Sodium Bicarbonate (NaHCO₃) to mitigate acid residue risks.

Storage & Stability

-

Condition: Store at 2-8°C (Refrigerated).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended.

-

Rationale: Although benzoic acids are generally stable, the electron-deficient ring is susceptible to nucleophilic attack or slow hydrolysis if moisture is present. Cold storage minimizes degradation rates.

Part 5: Emergency Response & Firefighting

The "HF" Factor In the event of a fire, this compound does not just burn; it decomposes. The presence of -CF₃ and -F means Hydrogen Fluoride (HF) gas will be generated. Standard firefighting gear is insufficient.

Fire Response Decision Tree

Figure 2: Emergency Response Protocol. Highlights the critical requirement for SCBA due to HF generation.

Part 6: Ecological Impact & Disposal

Environmental Fate Fluorinated aromatics are often persistent in the environment (PFAS-adjacent chemistry).

-

Biodegradability: Expected to be low due to the C-F bond strength.

-

Mobility: The carboxylic acid group increases water solubility, posing a risk to aquifers.

Disposal Protocol

-

Dissolution: Dissolve in a combustible solvent (e.g., acetone).

-

Incineration: Must be incinerated in a facility equipped with a scrubber to neutralize HF/HCl emissions.

-

Prohibition: Never dispose of down the drain.

Part 7: Quantitative Data Summary

| Property | Value/Description | Source/Rationale |

| Appearance | White to Off-white Solid | Standard for benzoic acids |

| Melting Point | 104 - 108 °C | Analogous Isomer Data [1] |

| Boiling Point | ~240 °C (Predicted) | Computed |

| Acidity (pKa) | ~3.0 - 3.2 (Predicted) | Lower than Benzoic Acid (4.2) due to -F/-CF3 |

| Flash Point | N/A (Solid) | - |

| Solubility | Soluble in DMSO, Methanol | Lipophilic nature of -CF3 |

References

-

PubChem. Compound Summary: 5-Chloro-3-fluoro-2-(trifluoromethyl)benzoic acid (Isomer Analog for Property Estimation). National Library of Medicine. Retrieved from [Link]

Sources

Chemical stability of 2-fluoro-3-trifluoromethyl substituted benzoic acids

An In-depth Technical Guide to the Chemical Stability of 2-Fluoro-3-(trifluoromethyl)benzoic Acid

Introduction

2-Fluoro-3-(trifluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic acid that has emerged as a critical building block in modern chemistry.[1] Its unique substitution pattern, featuring two distinct electron-withdrawing fluorine-containing groups, imparts a combination of desirable properties, including enhanced biological activity, metabolic stability, and lipophilicity.[2] These characteristics have made it a valuable intermediate in the synthesis of novel pharmaceuticals, particularly anti-inflammatory agents, and advanced agrochemicals.[1][2] Furthermore, its inherent thermal and chemical resistance is leveraged in the field of materials science for creating high-performance polymers and coatings.[2]

For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical stability of this intermediate is paramount. Stability is not merely a measure of shelf-life; it dictates handling and storage protocols, influences reaction conditions, predicts potential degradation pathways, and is fundamental to the development of robust, stability-indicating analytical methods required for regulatory approval. This guide provides a deep dive into the intrinsic stability of 2-fluoro-3-(trifluoromethyl)benzoic acid, explores its potential degradation pathways under various stress conditions, and offers detailed experimental protocols for its rigorous assessment.

Chapter 1: Molecular Structure and Physicochemical Properties

The stability and reactivity of 2-fluoro-3-(trifluoromethyl)benzoic acid are direct consequences of its molecular architecture. The benzene ring is substituted with three key functional groups: a carboxylic acid, a fluorine atom at the ortho position, and a trifluoromethyl group at the meta position.

Electronic and Steric Effects of Substituents

The chemical behavior of the molecule is dominated by the strong electron-withdrawing nature of the fluorine and trifluoromethyl (-CF₃) groups.

-

Inductive Effect (-I): Both the fluorine atom and the -CF₃ group are highly electronegative and exert a powerful inductive effect, pulling electron density away from the aromatic ring.[3] This electron withdrawal has a profound impact on the acidity of the carboxylic acid group. By delocalizing and stabilizing the negative charge on the resulting carboxylate anion, these substituents make 2-fluoro-3-(trifluoromethyl)benzoic acid significantly more acidic than benzoic acid itself.[4][5][6]

-

Ortho-Effect: The presence of the fluorine substituent at the ortho position introduces an additional, through-space electronic and steric interaction known as the "ortho-effect." This effect, regardless of whether the substituent is electron-donating or -withdrawing, almost always increases the acidity of a benzoic acid.[4][6] It is theorized to be a combination of steric hindrance that forces the carboxyl group out of the plane of the ring, disrupting resonance, and electronic factors that stabilize the conjugate base.[6]

These combined electronic effects not only increase acidity but also influence the molecule's susceptibility to various chemical transformations, which will be explored in subsequent chapters.

Physicochemical Data

A summary of the key physicochemical properties of 2-fluoro-3-(trifluoromethyl)benzoic acid is presented below for quick reference.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₄F₄O₂ | [1][7] |

| Molecular Weight | 208.11 g/mol | [1][7] |

| CAS Number | 115029-22-6 | [7][8] |

| Appearance | Solid / Crystalline Powder | [8] |

| Melting Point | 126-128 °C | [8] |

| Boiling Point | ~249.6 °C at 760 mmHg | [1] |

| Flash Point | ~104.7 °C | [1] |

Chapter 2: Intrinsic Chemical Stability and Handling

Under standard ambient conditions, 2-fluoro-3-(trifluoromethyl)benzoic acid is a generally stable compound.[9] The strength of the carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, contributing to the overall robustness of the molecule.[10] However, like any reactive chemical intermediate, its stability is conditional.

Recommendations for Safe Storage and Handling

To maintain the integrity of the compound and ensure laboratory safety, adherence to proper storage and handling protocols is essential.

-

Storage: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[11][12][13] Storage at ambient room temperature is generally acceptable.[1] It is crucial to store it away from incompatible materials, particularly strong bases and oxidizing agents, which can initiate degradation.[14]

-

Handling: When handling, avoid contact with skin and eyes and prevent the formation of dust and aerosols.[11] Use in a well-ventilated area or under a chemical fume hood is required.[12] Standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn.[13] Always wash hands thoroughly after handling.[14]

Chapter 3: Potential Degradation Pathways

While intrinsically stable, 2-fluoro-3-(trifluoromethyl)benzoic acid can degrade under specific stress conditions. Understanding these potential pathways is the cornerstone of developing stable formulations and predictive analytical methods.

Hydrolytic Degradation

Hydrolysis involves the reaction of a compound with water, often catalyzed by acid or base.

-

Acidic Conditions: The molecule is expected to exhibit high stability under acidic conditions. The carboxylic acid and the C-F bonds are generally resistant to acid-catalyzed hydrolysis under typical experimental conditions.[9]

-

Basic Conditions: In contrast, alkaline conditions present a significant stability challenge, primarily targeting the trifluoromethyl group. While the C-F bond is strong, the -CF₃ group on an aromatic ring can be susceptible to nucleophilic attack by hydroxide ions, leading to a stepwise hydrolysis to a carboxylic acid.[15][16][17] Studies on structurally related trifluoromethylphenols have shown this hydrolysis to be highly pH-dependent, proceeding via a benzoyl fluoride intermediate.[18] This transformation would convert 2-fluoro-3-(trifluoromethyl)benzoic acid into 2-fluoroisophthalic acid.

Photodegradation

Aromatic compounds, particularly halogenated ones, are often susceptible to degradation upon exposure to ultraviolet (UV) light.[9] For fluorinated benzoic acids, photodegradation can induce cleavage of the C-F bond through a free-radical mechanism, a process known as defluorination.[19] This could potentially lead to the formation of 3-(trifluoromethyl)benzoic acid or other phenolic derivatives. The extent of degradation is dependent on the intensity and wavelength of the light source, as well as the presence of photosensitizers.

Thermal Degradation (Decarboxylation)

At very high temperatures, the most likely thermal degradation pathway is decarboxylation—the loss of the carboxyl group as carbon dioxide (CO₂).[9][20] While unactivated benzoic acids decarboxylate slowly, the reaction can be influenced by substituents.[21] The presence of strong electron-withdrawing groups can facilitate decarboxylation under certain conditions, sometimes requiring a catalyst.[20][22][23] The primary product of thermal decarboxylation would be 1-fluoro-2-(trifluoromethyl)benzene.

Oxidative Degradation

Strong oxidizing agents, such as hydrogen peroxide or potassium permanganate, pose a threat to the aromatic ring.[9] Oxidation can lead to ring-opening or the formation of hydroxylated derivatives. The electron-deficient nature of the ring, due to the fluoro and trifluoromethyl substituents, may offer some resistance compared to electron-rich aromatics, but degradation is still possible under sufficiently harsh oxidative stress.

Chapter 4: Experimental Design for Stability Assessment

To empirically determine the stability profile of 2-fluoro-3-(trifluoromethyl)benzoic acid, a systematic approach using forced degradation (stress testing) is required. This process is mandated by regulatory bodies like the ICH to ensure that analytical methods are "stability-indicating."[24]

Forced Degradation (Stress Testing) Protocol

The objective of this protocol is to generate a target degradation of 5-20% of the parent compound.[24][25] This level is sufficient to detect and quantify degradation products without destroying the sample entirely.

Materials:

-

2-Fluoro-3-(trifluoromethyl)benzoic acid

-

Methanol or Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% solution

-

Class A volumetric flasks, pipettes, and vials

-

pH meter, calibrated

-

Thermostatically controlled oven

-

Photostability chamber (ICH Q1B compliant)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 2-fluoro-3-(trifluoromethyl)benzoic acid at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Acid Hydrolysis:

-

To a vial, add an aliquot of the stock solution and an equal volume of 0.1 M HCl.

-

Heat the mixture at 60-80 °C for a specified time (e.g., 2, 4, 8, 24 hours).

-

Withdraw samples at each time point, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH before dilution and analysis.

-

Rationale: This tests for lability to acidic conditions. If no degradation is observed, a stronger acid (e.g., 1 M HCl) or higher temperature may be used.[26]

-

-

Base Hydrolysis:

-

Repeat the procedure from step 2, using 0.1 M NaOH instead of HCl.

-

Heat the mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C).

-

Neutralize samples with an equivalent amount of 0.1 M HCl.

-

Rationale: This is a critical test for this molecule due to the potential for -CF₃ group hydrolysis.[27] Milder conditions are often used initially as base-catalyzed reactions can be rapid.

-

-

Oxidative Degradation:

-

To a vial, add an aliquot of the stock solution and an equal volume of 3% H₂O₂.

-

Keep the mixture at room temperature, protected from light, for a specified time (e.g., 24 hours).

-

Analyze the sample directly.

-

Rationale: This simulates potential oxidation from atmospheric oxygen or residual peroxides in excipients.[27]

-

-

Thermal Degradation (Solid State):

-

Place a small amount of the solid compound in a vial.

-

Heat in an oven at a temperature below its melting point (e.g., 105 °C) for a set period (e.g., 24-48 hours).

-

After exposure, dissolve the solid in the initial solvent to the target concentration for analysis.

-

Rationale: This assesses the stability of the drug substance in its solid form, which is relevant for storage and handling.[26]

-

-

Photostability:

-

Expose both the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Analyze the exposed and control samples.

-

Rationale: This evaluates the compound's sensitivity to light, a key factor for packaging and storage decisions.[25]

-

Analytical Methodology for Stability-Indicating Assays

A robust, stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this purpose.

Developing the Method: The stressed samples generated in the forced degradation study are used to develop the HPLC method. The goal is to achieve baseline separation between the peak for the parent compound and all peaks corresponding to degradation products.

Suggested Starting HPLC Conditions:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 10% B, increase to 90% B over 20 min, hold for 5 min, return to 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm or 254 nm (determine λₘₐₓ experimentally) |

| Injection Volume | 10 µL |

Rationale: A reverse-phase C18 column is a versatile starting point for aromatic acids. A gradient elution is necessary to separate compounds with a range of polarities, from the potentially more polar hydrolyzed products to the less polar parent compound. An acidic mobile phase is used to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.

Chapter 5: Summary of Stability Profile

The following table synthesizes the expected stability behavior of 2-fluoro-3-(trifluoromethyl)benzoic acid based on its chemical structure and literature on related compounds.

| Stress Condition | Expected Stability | Likely Primary Degradation Product(s) | Potential Degradation Pathway |

| Acid Hydrolysis (0.1 M HCl, 80°C) | High | None expected | - |

| Base Hydrolysis (0.1 M NaOH, 60°C) | Low to Moderate | 2-Fluoroisophthalic acid | Nucleophilic Hydrolysis of -CF₃ |

| Oxidation (3% H₂O₂, RT) | Moderate | Hydroxylated and/or ring-opened products | Aromatic Ring Oxidation |

| Thermal (Dry Heat, 105°C) | High | 1-Fluoro-2-(trifluoromethyl)benzene | Decarboxylation |

| Photolysis (ICH Q1B) | Moderate | 3-(Trifluoromethyl)benzoic acid, phenolic compounds | Photolytic C-F bond cleavage (Defluorination) |

Conclusion

2-Fluoro-3-(trifluoromethyl)benzoic acid is a robust molecule, a characteristic attributed to the strong C-F bonds and the deactivating effect of its substituents on the aromatic ring. It exhibits good thermal stability and resistance to acidic hydrolysis. However, it possesses clear vulnerabilities to base-catalyzed hydrolysis of the trifluoromethyl group and to photodegradation. A thorough understanding of these stability characteristics, validated through systematic forced degradation studies, is not merely an academic exercise. It is a critical, foundational component of successful drug development and materials science innovation, ensuring the creation of safe, effective, and reliable end-products.

References

-

Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. [Link]

-

Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. [Link]

-

Chemistry LibreTexts. (2023, August 15). 11.5: Substituent Effects on Acidity. [Link]

-

Filo. (2025, December 1). Effect of substituents on acidity of benzoic acids. [Link]

-

Eawag-BBD. (2006, February 19). 3-Fluorobenzoate Degradation Pathway. [Link]

-

CUTM Courseware. (n.d.). UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. [Link]

-

PubMed. (n.d.). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. [Link]

-

ResearchGate. (n.d.). Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination. [Link]

-

Wiley Online Library. (n.d.). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. [Link]

-

Canadian Science Publishing. (n.d.). QUANTITATIVE DECARBOXYLATIONS OF ELECTRONEGATIVELY SUBSTITUTED BENZOIC ACIDS VIA THE SCHMIDT REACTION. [Link]

- Google Patents. (n.d.). CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.

-

Arkat USA. (2022, October 12). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Recent developments in methods for analysis of perfluorinated persistent pollutants. [Link]

-

ResearchGate. (n.d.). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness | Request PDF. [Link]

-

ACS Publications. (1996, April 15). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. [Link]

-

Australia Pacific LNG. (2016, May 26). 4-(Trifluoromethyl)benzoic acid. [Link]

-

Wikipedia. (n.d.). Decarboxylation. [Link]

-

Wiley Online Library. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. [Link]

-

Pure Synth. (n.d.). 2-Fluoro-3-(Trifluoromethyl)Benzoic Acid 98.0%(GC). [Link]

-

TDX (Tesis Doctorals en Xarxa). (n.d.). Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic. [Link]

-

Royal Society of Chemistry. (2025, May 6). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

BioPharma PEG. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

-

CORE. (n.d.). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. [Link]

-

ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

Publications Office of the European Union. (n.d.). Overview on PFAS analytical methods. [Link]

-

ACS Publications. (1978). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. [Link]

-

ATSDR. (n.d.). 7. ANALYTICAL METHODS. [Link]

-

DTIC. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. [Link]

-

SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

-

PubChem. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 518002. [Link]

-

NIST WebBook. (n.d.). 2-Fluoro-3-trifluoromethylbenzoic acid, nonadecyl ester. [Link]

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Effect of substituents on acidity of benzoic acids | Filo [askfilo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-Fluoro-3-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 518002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-氟-3-(三氟甲基)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 3-Fluorobenzoate Degradation Pathway [eawag-bbd.ethz.ch]

- 11. 3-Fluoro-5-(trifluoromethyl)benzoic acid - Safety Data Sheet [chemicalbook.com]

- 12. downloads.ossila.com [downloads.ossila.com]

- 13. aplng.com.au [aplng.com.au]

- 14. synquestlabs.com [synquestlabs.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. tdx.cat [tdx.cat]

- 18. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Decarboxylation - Wikipedia [en.wikipedia.org]

- 21. tsapps.nist.gov [tsapps.nist.gov]

- 22. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cdnsciencepub.com [cdnsciencepub.com]

- 24. resolvemass.ca [resolvemass.ca]

- 25. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 26. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

Methodological & Application

Application Notes and Protocols for Peptide Macrocyclization: A Focus on Perfluoroaryl-Based Strategies

Introduction: Beyond the Amide Bond - Harnessing Fluorine Chemistry for Robust Peptide Macrocycles

The synthesis of peptide macrocycles is a cornerstone of modern drug discovery and chemical biology.[1][2][3] Cyclization confers conformational rigidity to otherwise flexible linear peptides, often leading to enhanced binding affinity, selectivity, and stability against proteolytic degradation.[1][2] While traditional macrolactamization (amide bond formation) is a widely used strategy, alternative chemistries that offer unique advantages are continuously being explored. This application note delves into a powerful and increasingly popular method for peptide macrocyclization: the use of highly fluorinated aromatic linkers, particularly through perfluoroaryl-cysteine SNAr (Nucleophilic Aromatic Substitution) chemistry.[1][2][4]

While the specific reagent 5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid is not prominently documented for direct peptide macrocyclization via amide bond formation in the current literature, its structural motifs—a highly substituted and electron-deficient aromatic ring—are central to the principles of perfluoroaryl-based cyclization. The presence of multiple electron-withdrawing groups (fluorine, chlorine, and trifluoromethyl) significantly activates the aromatic ring towards nucleophilic attack, a key feature exploited in the SNAr approach.[5][6]

This guide will provide a comprehensive overview of the principles, advantages, and detailed protocols for peptide macrocyclization using perfluoroaryl compounds, offering researchers a robust methodology to generate novel and potent cyclic peptides.

The Chemical Logic: Why Perfluoroaryl Chemistry?

The utility of perfluoroarenes in peptide chemistry stems from their unique electronic properties. The high electronegativity of fluorine atoms renders the aromatic ring electron-deficient and thus highly susceptible to attack by soft nucleophiles like the thiolate side chain of cysteine.[4] This reactivity forms the basis of a chemoselective and efficient macrocyclization strategy.

Key Advantages of Perfluoroaryl-Based Macrocyclization:

-

Orthogonality: The reaction is highly specific for cysteine residues, leaving other nucleophilic side chains (e.g., lysine, serine) untouched under controlled conditions. This orthogonality simplifies the synthesis of complex peptides.

-

Mild Reaction Conditions: Cyclization can often be achieved at or near room temperature in aqueous or mixed aqueous/organic solvent systems, preserving the integrity of sensitive peptide structures.[4]

-

Enhanced Biological Properties: The resulting thioether linkage and the perfluoroaryl moiety can significantly improve the pharmacological properties of the peptide, including increased cell permeability and resistance to proteolysis.[1][2][4]

-

Versatility: A variety of perfluoroaryl linkers can be employed to fine-tune the geometry and physicochemical properties of the resulting macrocycle.

Visualizing the Workflow: From Linear Peptide to Macrocycle

The overall process involves the synthesis of a linear peptide containing two cysteine residues, followed by cyclization with a suitable perfluoroaromatic linker.

Caption: General workflow for peptide macrocyclization using perfluoroaryl linkers.

Core Mechanism: The SNAr Reaction in Action

The mechanism of perfluoroaryl-cysteine macrocyclization is a classic SNAr reaction. The key steps are outlined below:

Caption: Simplified mechanism of perfluoroaryl-cysteine SNAr macrocyclization.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol outlines the manual synthesis of a linear peptide containing two cysteine residues using Fmoc/tBu chemistry.

Materials and Reagents:

| Reagent/Material | Grade |

| Rink Amide Resin | 100-200 mesh, 0.5-1.0 mmol/g |

| Fmoc-protected amino acids | Synthesis grade |

| Fmoc-Cys(Trt)-OH | Synthesis grade |

| HBTU/HATU | Coupling reagent |

| N,N-Diisopropylethylamine (DIPEA) | Reagent grade |

| Piperidine | Reagent grade |

| Dichloromethane (DCM) | Anhydrous |

| N,N-Dimethylformamide (DMF) | Anhydrous |

| Trifluoroacetic acid (TFA) | Reagent grade |

| Triisopropylsilane (TIS) | Reagent grade |

| Dithiothreitol (DTT) | Reagent grade |

| Water | HPLC grade |

Step-by-Step Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 2.9 equivalents of HBTU/HATU in DMF.

-

Add 6 equivalents of DIPEA to the amino acid solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-Cys(Trt)-OH at the desired positions.

-

Cleavage and Deprotection:

-

After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O/DTT (94:2.5:2.5:1 v/v/v/w).

-

Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the linear peptide by reverse-phase HPLC and confirm the mass by mass spectrometry.

Protocol 2: Perfluoroaryl-Based Macrocyclization

This protocol describes the cyclization of the purified linear peptide with hexafluorobenzene as the linker.

Materials and Reagents:

| Reagent/Material | Grade |

| Purified Linear Peptide | >95% purity |

| Hexafluorobenzene | Reagent grade |

| N,N-Diisopropylethylamine (DIPEA) | Reagent grade |

| Acetonitrile (ACN) | HPLC grade |

| Water | HPLC grade |

| Ammonium Bicarbonate Buffer | 50 mM, pH 8.5 |

Step-by-Step Procedure:

-

Peptide Dissolution: Dissolve the purified linear peptide in a 1:1 mixture of ACN and 50 mM ammonium bicarbonate buffer (pH 8.5) to a final concentration of 1 mg/mL.

-

Linker Addition: Add 1.1 equivalents of hexafluorobenzene to the peptide solution.

-

Base Addition: Add 5 equivalents of DIPEA to the reaction mixture to facilitate the deprotonation of the cysteine thiols.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 1-4 hours. Look for the disappearance of the linear peptide mass and the appearance of the cyclized product mass.

-

Quenching: Once the reaction is complete, quench any remaining reactive species by adding a small amount of a thiol-containing scavenger like β-mercaptoethanol.

-

Purification: Acidify the reaction mixture with a small amount of TFA and purify the cyclic peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final macrocyclic peptide by high-resolution mass spectrometry and analytical HPLC.

Troubleshooting and Key Considerations

| Issue | Possible Cause | Suggested Solution |

| Incomplete Cyclization | - Insufficient base for deprotonation- Steric hindrance around cysteine residues- Peptide aggregation | - Increase the amount of DIPEA- Use a more polar solvent to improve solubility- Perform the reaction at a higher dilution |

| Oligomerization | - High peptide concentration | - Decrease the initial peptide concentration- Use a slow-addition method for the linker |

| Side Reactions | - Reaction with other nucleophiles (rare) | - Ensure the pH is controlled to favor thiolate formation |

Conclusion

Peptide macrocyclization via perfluoroaryl-cysteine SNAr chemistry offers a robust and versatile alternative to traditional methods.[1][2][4] The resulting thioether-linked macrocycles often exhibit enhanced stability and biological activity, making this strategy highly attractive for the development of peptide-based therapeutics and research tools.[1][2][3] By understanding the underlying chemical principles and following the detailed protocols provided, researchers can effectively leverage this powerful technique to advance their projects.

References

-

Upadhyaya, P., & Arora, P. S. (2012). A Glimpse into the Future of Peptide-Based Drugs. ChemBioChem, 13(1), 36-42. [Link]

-

Hewage, M. M., & Arora, P. S. (2011). Constrained Peptides as Protein–Protein Interaction Inhibitors. Current Opinion in Chemical Biology, 15(3), 407-414. [Link]

-

Vinogradov, A. A., Yin, M., & Suga, H. (2019). Macrocyclic Peptides as Drug Candidates: Recent Progress and Remaining Challenges. Journal of the American Chemical Society, 141(10), 4167-4181. [Link]

-

PubChem. (n.d.). 5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved February 22, 2024, from [Link]

-

LifeTein. (2019, March 11). Perfluoroarene-based Peptide Macrocycles. Retrieved February 22, 2024, from [Link]

-

Spandl, R. J., et al. (2006). Aromatic Fluorination. Beilstein Journal of Organic Chemistry, 2, 15. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Perfluoroarene–Based Peptide Macrocycles to Enhance Penetration Across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Perfluoroaryl Bicyclic Cell-Penetrating Peptides for Delivery of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifetein.com [lifetein.com]

- 5. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]

- 6. ossila.com [ossila.com]

Protocol for amide coupling of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid

Application Note: High-Fidelity Amide Coupling of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid

Part 1: Strategic Overview

The Challenge: Navigating an Electronic Minefield Coupling 5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid is not a routine amide synthesis.[1] This substrate presents a classic "Process Chemistry Trap."[1] The molecule contains a "Trojan Horse" motif:

-

Steric Hindrance: The ortho-fluoro and meta-trifluoromethyl groups create a "picket fence" around the carbonyl carbon, significantly retarding nucleophilic attack by the amine.[1]

-

Electronic Activation (The Trap): The same groups that hinder amidation (F, CF3, Cl) aggressively withdraw electron density from the aromatic ring. This activates the C2-position (bearing the fluorine) for Nucleophilic Aromatic Substitution (

) .[1]

The Risk: Under standard forcing conditions (high heat, strong base, excess amine), the amine nucleophile may bypass the hindered carbonyl and attack the C2 carbon, displacing the fluoride ion. This results in a stable 2-amino-benzoic acid derivative rather than the desired amide.[1]

The Solution: This protocol utilizes Propylphosphonic Anhydride (T3P®) as the primary coupling agent. T3P is chosen for its unique ability to activate carboxylates in a cyclic transition state that minimizes steric penalties while operating under mild conditions that suppress the higher-energy

Part 2: Mechanistic Analysis & Decision Tree

The following diagram illustrates the kinetic competition between the desired Amidation (Pathway A) and the parasitic

Caption: Kinetic competition between Amidation (Green) and SNAr (Red). The 2-Fluoro position is highly activated by the ortho-carbonyl and meta-CF3 groups.[1]

Part 3: Experimental Protocols

Method A: The "Precision" Protocol (T3P in EtOAc)

Recommended for: Primary amines, secondary amines, and valuable intermediates. Best for suppressing

Reagents:

-

Substrate: 5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Coupling Agent: T3P (Propylphosphonic anhydride), 50% w/w in EtOAc (1.5 – 2.0 equiv)[1]

-

Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv)[1]

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.[1] Note: T3P is most stable/effective in EtOAc.

Step-by-Step Workflow:

-

Preparation: Charge the benzoic acid derivative (1.0 equiv) and the Amine (1.1 equiv) into a reactor/flask.

-

Solvation: Add EtOAc (concentration 0.1 M to 0.2 M). Stir to create a suspension or solution.[1]

-

Base Addition: Cool to 0 °C . Add Pyridine (3.0 equiv).[1] Why Pyridine? It acts as a mild base and acylation catalyst, reducing the risk of harsh deprotonation that favors

. -

Activation: Add T3P solution (1.5 equiv) dropwise over 10 minutes.

-

Reaction: Allow to warm to Room Temperature (20–25 °C). Stir for 2–4 hours.

-

Critical Checkpoint: Do NOT heat above 40 °C. If conversion is slow, add 0.5 equiv more T3P rather than heating.

-

-

Quench: Add water (equal volume). Stir vigorously for 15 minutes to hydrolyze excess T3P.

-

Workup: Separate layers. Wash organic layer with 0.5 M HCl (to remove pyridine/unreacted amine), then Sat.[1] NaHCO3 (to remove unreacted acid), then Brine.[1]

-

Isolation: Dry over MgSO4 and concentrate.

Method B: The "Force" Protocol (Acid Chloride via Oxalyl Chloride)

Recommended for: Non-nucleophilic amines (anilines) or when T3P fails.[1] Requires strict temperature control.

Reagents:

Step-by-Step Workflow:

-

Activation: Dissolve acid in anhydrous DCM at 0 °C . Add catalytic DMF.[1]

-

Chlorination: Add Oxalyl Chloride dropwise.[1] Gas evolution (

, -

Completion: Stir at RT for 1–2 hours until gas evolution ceases. Concentrate in vacuo to remove excess Oxalyl Chloride (Critical to prevent side reactions with the amine).[1]

-

Coupling: Redissolve the crude acid chloride in DCM.

-

Addition: Add the amine (1.1 equiv) and DIPEA (1.5 equiv) at -10 °C to 0 °C .

-

Why Low Temp? The acid chloride is the most reactive species for both amidation and

. Low temperature favors the kinetic product (Amide) over the thermodynamic sink (

-

-

Monitoring: Monitor by HPLC/TLC. Quench immediately upon consumption of the acid chloride.

Part 4: Data Presentation & Quality Control

Self-Validating the Result: The "Fluorine Signature"

The most common failure mode is misidentifying the

| Parameter | Target Amide (Success) | |

| 19F NMR Signals | Two Distinct Signals | One Signal Only |

| Signal 1 (CF3) | ~ -60 to -63 ppm | ~ -60 to -63 ppm (Shifted) |

| Signal 2 (Ar-F) | ~ -110 to -120 ppm (Present) | ABSENT (Displaced by Amine) |

| MS (ESI) | [M+H]+ = Expected Mass | [M+H]+ = Expected - 20 (approx) |

| Visual Appearance | Usually White/Off-White Solid | Often Yellow/Orange (due to conjugation) |

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Yellow color develops | Lower temperature immediately. Switch from DIPEA to Pyridine or Collidine.[1] | |

| Low Conversion (T3P) | Steric bulk preventing attack.[1] | Increase concentration (0.5 M). Switch to Method B (Acid Chloride).[1] |

| Extra Spot on TLC | likely | Check 19F NMR. If |

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

-

Patterson, J. W. (2018).[1] Propylphosphonic Anhydride (T3P).[1][4] In Encyclopedia of Reagents for Organic Synthesis. Link[1]

-

Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

-

Rohde, J. J., et al. (2020). Nucleophilic Aromatic Substitution of Electron-Deficient Fluoroarenes. Journal of Medicinal Chemistry, 63(8).[1] (General reference for SNAr reactivity on fluoro-benzoic systems). Link[1]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for conducting Nucleophilic Aromatic Substitution (SNAr) reactions on 5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid. This substrate is a highly activated aromatic system, primed for functionalization due to the synergistic electron-withdrawing effects of its substituents. We will delve into the mechanistic underpinnings that dictate its reactivity and regioselectivity, followed by robust, step-by-step protocols for substitution with common nucleophile classes, including amines, alcohols, and thiols. This document is designed to equip researchers in medicinal chemistry and organic synthesis with the foundational knowledge and practical guidance necessary to successfully utilize this versatile building block.

Introduction: The Strategic Value of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid

Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in modern organic synthesis, particularly for the construction of complex molecules in drug discovery and materials science.[1] This reaction enables the direct formation of carbon-heteroatom bonds on activated aromatic rings. The substrate, 5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid, is an exemplary scaffold for SNAr chemistry. Its aromatic ring is rendered exceptionally electron-poor by the cumulative inductive and resonance effects of three powerful electron-withdrawing groups (EWGs): a carboxylic acid (-COOH), a trifluoromethyl (-CF3), and two halogens (-F, -Cl).[2][3] This high degree of electronic activation facilitates nucleophilic attack under relatively mild conditions, making it a valuable intermediate for building diverse molecular libraries.[4]

The strategic incorporation of fluorinated motifs, such as the -CF3 group, is a widely used strategy in medicinal chemistry to enhance pharmacological properties like metabolic stability, binding affinity, and lipophilicity.[3][5] This guide provides the necessary protocols to leverage the unique reactivity of this substrate for the synthesis of novel chemical entities.

Mechanistic Rationale: Reactivity and Regioselective Control

The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.[1][4] Understanding this pathway is critical to predicting the reaction's outcome and optimizing conditions.

Step 1: Nucleophilic Addition (Rate-Determining Step) A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a suitable leaving group. This initial attack temporarily breaks the ring's aromaticity, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is paramount and is greatly enhanced by the presence of EWGs at positions ortho or para to the site of attack, as they can delocalize the negative charge.[4]

Step 2: Elimination (Fast Step) The leaving group is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the final substituted product.[4]

Caption: The general two-step mechanism of SNAr reactions.

Regioselectivity: The Decisive Role of Substituent Positioning

On the 5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid scaffold, the nucleophile has two potential sites of attack: C2 (bearing the fluorine) and C5 (bearing the chlorine). The reaction exhibits exceptional regioselectivity for the displacement of the fluoride at the C2 position. This preference is dictated by two key factors:

-

Leaving Group Ability in SNAr: Contrary to SN1/SN2 reactions, the typical order of leaving group reactivity in SNAr is F > Cl > Br > I.[6] The high electronegativity of fluorine makes the attached carbon atom more electrophilic and better stabilizes the transition state leading to the Meisenheimer complex.[6]

-

Stabilization of the Intermediate: The most critical factor is the ability of the powerful -CF3 and -COOH groups to stabilize the negative charge of the Meisenheimer complex through resonance. Both of these groups are positioned ortho to the C2 position. When a nucleophile attacks C2, the resulting negative charge is effectively delocalized onto these EWGs. In contrast, an attack at C5 places the charge meta to the -CF3 and -COOH groups, precluding direct resonance stabilization and resulting in a much higher energy, disfavored intermediate.

Caption: Energetic pathways for nucleophilic attack at C2 vs. C5.

General Considerations for Protocol Design

-

Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are preferred.[1] They effectively solvate the charged intermediate without interfering with the nucleophile. For less reactive nucleophiles, DMF or DMSO are excellent choices, while for highly reactive systems, THF or MeCN may be suitable.[7]

-

Base Stoichiometry: A base is crucial for deprotonating the nucleophile (e.g., alcohols, thiols, and secondary amines) to enhance its reactivity. Importantly, the substrate itself possesses an acidic carboxylic acid proton. Therefore, a minimum of two equivalents of base is required: one to deprotonate the carboxylic acid and one for the nucleophile. For reactions with amine salts or when using primary/secondary amines, an additional equivalent of base is needed to neutralize the acid formed. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common, as are non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1][8]

-

Temperature Control: Due to the high activation of the substrate, many reactions can proceed at room temperature or with gentle heating (e.g., 50–80 °C).[1] Reaction progress should be monitored to avoid potential side reactions at elevated temperatures.

-

Reaction Monitoring: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring the reaction. A successful reaction will show the consumption of the starting material and the emergence of a new, typically less polar, product spot/peak.

-

Safety: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all reagents before use.

Detailed Experimental Protocols

The following protocols are representative procedures for the SNAr of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid with different classes of nucleophiles.

Protocol 1: Reaction with a Secondary Amine (e.g., Morpholine)

This protocol details a typical amination procedure.

Materials:

-

5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated aq. NaCl)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Add anhydrous DMF (approx. 0.1 M concentration relative to the starting material).

-

Stir the suspension at room temperature for 10 minutes.

-

Add morpholine (1.2 eq) to the mixture dropwise via syringe.

-

Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by TLC or LC-MS every hour.

-

Upon completion (typically 2-4 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Acidify the aqueous layer to pH ~2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 5-chloro-2-(morpholin-4-yl)-3-(trifluoromethyl)benzoic acid.

Protocol 2: Reaction with a Phenol (e.g., 4-Methoxyphenol)

This protocol is suitable for the synthesis of diaryl ethers.

Materials:

-

5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid

-

4-Methoxyphenol (1.2 eq)

-

Cesium Carbonate (Cs₂CO₃), anhydrous (2.5 eq)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Brine

-

Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

-

In a flame-dried flask under an inert atmosphere, combine 5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq), 4-methoxyphenol (1.2 eq), and anhydrous cesium carbonate (2.5 eq).

-

Add anhydrous DMSO (approx. 0.1 M concentration).

-

Heat the mixture to 80 °C and stir vigorously. Monitor reaction completion by TLC or LC-MS (typically 4-8 hours).

-

After cooling to room temperature, carefully pour the mixture into ice-cold water.

-

Acidify the solution to pH ~2-3 using 1 M HCl. This will precipitate the product.

-

If a solid forms, collect it by vacuum filtration and wash with cold water. If an oil forms, extract the mixture with ethyl acetate (3x).

-

For extracted products, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude material by recrystallization or silica gel chromatography to obtain 5-chloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)benzoic acid.

Data and Expected Outcomes

The conditions provided in the protocols can be adapted for a variety of nucleophiles. Below is a summary table of typical reaction parameters.

| Nucleophile Class | Example Nucleophile | Typical Base | Solvent | Temp (°C) | Notes |

| Secondary Amine | Morpholine, Piperidine | K₂CO₃, DIPEA | DMF, MeCN | 25 - 60 | Generally clean and efficient reactions. |

| Primary Amine | Benzylamine | K₂CO₃, Et₃N | DMF, THF | 25 - 60 | Similar to secondary amines. |

| Phenol | 4-Methoxyphenol | Cs₂CO₃, K₂CO₃ | DMSO, DMF | 60 - 100 | Higher temperatures may be needed. Cs₂CO₃ is often more effective. |

| Aliphatic Alcohol | Propan-1-ol | NaH, K₂CO₃ | THF, DMF | 50 - 80 | Requires formation of the alkoxide first if using a strong base like NaH. |

| Thiol | Thiophenol | K₂CO₃, Et₃N | DMF, MeCN | 25 - 50 | Thiolates are very potent nucleophiles; reactions are often fast at RT. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Slow Reaction | 1. Insufficient base or inactive base. 2. Low reaction temperature. 3. Nucleophile is not sufficiently reactive. 4. Water present in the reaction. | 1. Use fresh, anhydrous base; ensure stoichiometry is at least 2 eq. 2. Increase temperature in 10-20 °C increments. 3. Use a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃; NaH for alcohols). 4. Use anhydrous solvents and flame-dry glassware. |

| Low Yield | 1. Incomplete reaction. 2. Product degradation. 3. Difficult purification; product loss during workup. | 1. Increase reaction time or temperature. 2. Monitor the reaction closely and stop it once the starting material is consumed; avoid excessive heat. 3. Adjust workup pH carefully; use alternative purification methods like recrystallization. |

| Multiple Products | 1. Side reactions of the nucleophile or product. 2. Reaction at the carboxylic acid group (e.g., amide formation). 3. In rare cases, minor substitution at C5. | 1. Lower the reaction temperature. 2. Protect the carboxylic acid (e.g., as a methyl ester) prior to the SNAr reaction, followed by deprotection. 3. This is unlikely due to electronics, but confirm product structure with NMR/MS. |

Conclusion

5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid is a highly activated and versatile substrate for nucleophilic aromatic substitution. The reaction proceeds with excellent and predictable regioselectivity, favoring the displacement of the fluoride at the C2 position. This reactivity is driven by the powerful electron-withdrawing capabilities of the ortho -CF3 and -COOH substituents. By selecting appropriate nucleophiles, bases, and solvents, researchers can readily access a wide array of functionalized benzoic acid derivatives, which are valuable building blocks for the synthesis of novel pharmaceuticals and functional materials.

References

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Fluorinated 3-Aminobenzofurans via Tandem SNAr-Cyclocondensation.

- Majid, R. Nucleophilic Aromatic Substitution.

- ResearchGate. (2025). Practical Synthesis of Aromatic Ethers by SNAr of Fluorobenzenes with Alkoxides. Request PDF.

- Common Organic Chemistry. SNAr (F) - Aliphatic Amines (secondary).

- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (n.d.). PMC - NIH.

- Shelke, N. B., Ghorpade, R., Pratapa, A., Tak, V., & Acharyaa, B. N. SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. RSC Advances.

- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. (2025).

- KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.

- WordPress. (2026). SNAr Reaction in Other Common Molecular Solvents.

- Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.

- PMC. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. theusajournals.com [theusajournals.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]

- 8. pubs.rsc.org [pubs.rsc.org]

Protocol for the Selective Reduction of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic Acid to 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The selective conversion of carboxylic acids to aldehydes is a cornerstone transformation in organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates. This application note provides a detailed, field-proven protocol for the reduction of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid to its corresponding benzaldehyde. Direct reduction is challenging due to the high propensity for over-reduction to the benzyl alcohol.[1] To circumvent this, we present a robust, two-step, one-pot procedure involving an initial activation of the carboxylic acid to an acid chloride, followed by a chemoselective reduction using a sterically hindered hydride reagent. This method demonstrates high fidelity and functional group tolerance, making it suitable for structurally complex, electron-deficient aromatic systems.

Introduction and Scientific Rationale

Substituted benzaldehydes are critical building blocks in medicinal chemistry, serving as precursors for a vast array of pharmacologically active compounds. The target molecule, 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde, possesses a unique substitution pattern of electron-withdrawing groups, making it a valuable synthon.

The primary challenge in converting a carboxylic acid to an aldehyde lies in the relative reactivity of the species involved. Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) readily reduce carboxylic acids, but the intermediate aldehyde is even more susceptible to reduction, leading almost exclusively to the primary alcohol.[1][2] Therefore, achieving a selective, partial reduction requires a nuanced strategy.

The most reliable and widely adopted approach involves modifying the carboxylic acid functional group to modulate its reactivity. By converting the acid to a more electrophilic derivative, such as an acid chloride, a subsequent reduction can be achieved with a milder, more sterically demanding reducing agent. This strategy allows the reaction to be halted at the aldehyde stage. For this purpose, Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is an exemplary reagent.[3] Its bulky tert-butoxy groups significantly attenuate the reactivity of the aluminum-hydride bond, preventing the second reduction of the newly formed aldehyde, especially at low temperatures.[4] This protocol is designed to be highly chemoselective, preserving the integrity of the chloro, fluoro, and trifluoromethyl substituents on the aromatic ring.

Reaction Mechanism

The transformation proceeds via a two-stage mechanism within a single reaction vessel.